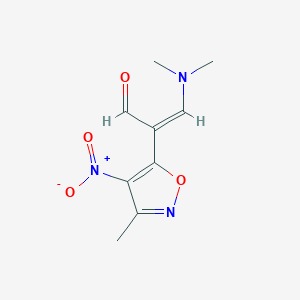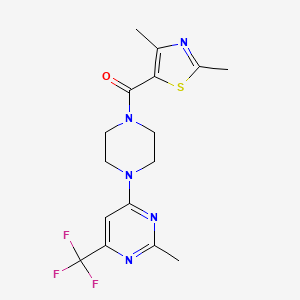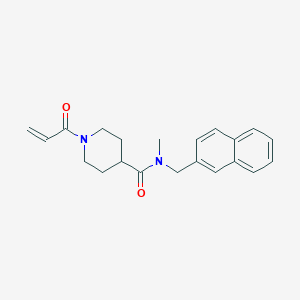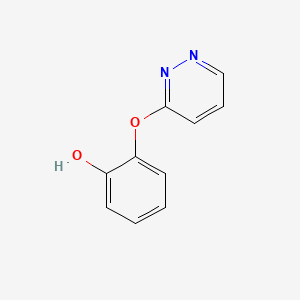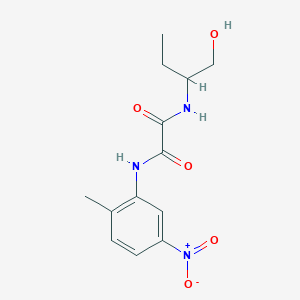
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HBNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBNP is a nitrophenyl oxalamide derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a competitive inhibitor of serine proteases. It binds to the active site of the enzyme and prevents the substrate from binding. This compound has been found to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit platelet aggregation, which makes it a potential therapeutic agent for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. This compound is also a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous systems. In addition, this compound has low cell permeability, which limits its use in cellular assays.
Direcciones Futuras
There are several future directions for the research on N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide. One direction is to develop this compound derivatives with improved solubility and cell permeability. Another direction is to study the role of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the activity of proteases that are involved in the pathogenesis of these diseases. Therefore, this compound may have potential therapeutic applications for these diseases. Finally, this compound can be used as a tool to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer.
Métodos De Síntesis
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be synthesized by various methods, including the condensation reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl chloride, followed by the reaction with oxalyl chloride. Another method involves the reaction of 1-hydroxybutan-2-amine with 2-methyl-5-nitrobenzoyl isocyanate, followed by the reaction with oxalic acid. Both methods have been reported to yield this compound in good yields.
Aplicaciones Científicas De Investigación
N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a substrate for the assay of serine proteases. In pharmacology, this compound has been used as a model compound to study the inhibition of enzymes. In neuroscience, this compound has been used as a tool to study the role of proteases in neurodegenerative diseases.
Propiedades
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-9(7-17)14-12(18)13(19)15-11-6-10(16(20)21)5-4-8(11)2/h4-6,9,17H,3,7H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVSCMXKAZAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
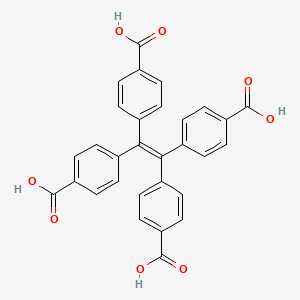
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

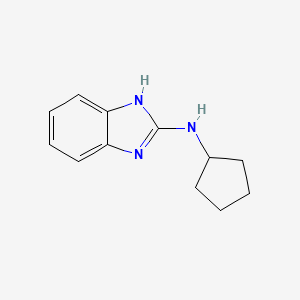
![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)
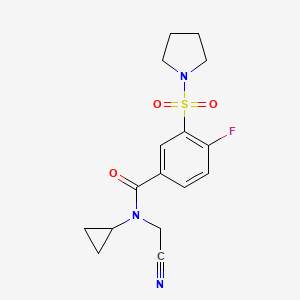
![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)
